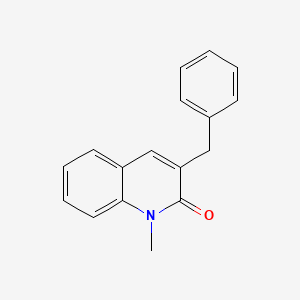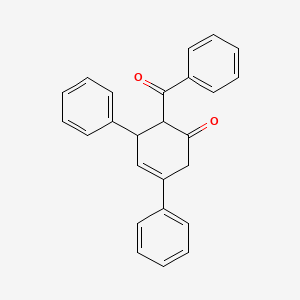![molecular formula C12H8N2OS B14315544 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate CAS No. 106183-47-5](/img/structure/B14315544.png)
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is a chemical compound that features a diazonium group attached to a phenyl ring, which is further substituted with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process begins with the preparation of 2-(thiophen-2-yl)aniline, which is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity. Industrial production would also require stringent safety measures due to the reactive nature of diazonium compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions:
Aplicaciones Científicas De Investigación
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The diazonium group can act as an electrophile, facilitating nucleophilic substitution and coupling reactions. The thiophene ring can also participate in π-π interactions and electron-donating effects, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiopheneethylamine: An aromatic amine with a thiophene ring, used in the synthesis of various organic compounds.
Thiophene-2-carboxaldehyde: A thiophene derivative used as an intermediate in organic synthesis.
2,2’-Bithiophene: A dimer of thiophene, used in the development of conducting polymers and organic semiconductors.
Uniqueness
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is unique due to the presence of both a diazonium group and a thiophene ring in its structure. This combination imparts distinct reactivity and potential applications that are not commonly found in other similar compounds. The diazonium group allows for versatile chemical modifications, while the thiophene ring contributes to the compound’s electronic properties and stability.
Propiedades
Número CAS |
106183-47-5 |
|---|---|
Fórmula molecular |
C12H8N2OS |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
2-diazo-1-(2-thiophen-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H8N2OS/c13-14-8-11(15)9-4-1-2-5-10(9)12-6-3-7-16-12/h1-8H |
Clave InChI |
KIUXSNLFXDPWST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


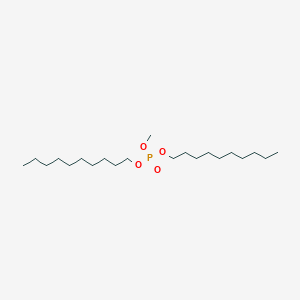
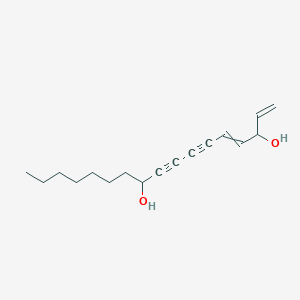

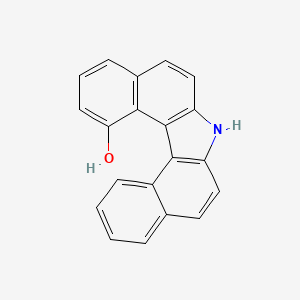
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

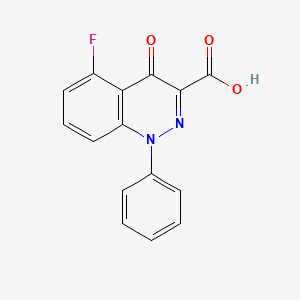
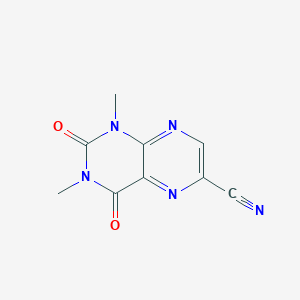
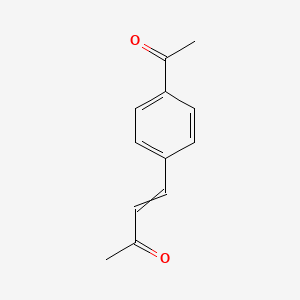
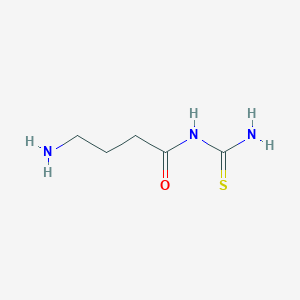

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
